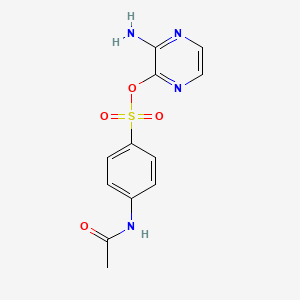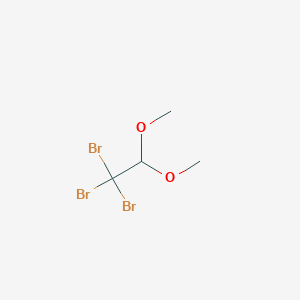
1,1,1-Tribromo-2,2-dimethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Tribromo-2,2-dimethoxyethane is an organic compound with the molecular formula C4H7Br3O2 It is a derivative of ethane where three hydrogen atoms are replaced by bromine atoms and two hydrogen atoms are replaced by methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-2,2-dimethoxyethane can be synthesized through the bromination of 2,2-dimethoxyethane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Tribromo-2,2-dimethoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form 1,1,1-tribromoethane by removing the methoxy groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used.
Major Products Formed:
Substitution Reactions: Products include 1,1,1-trihydroxy-2,2-dimethoxyethane, 1,1,1-trialkoxy-2,2-dimethoxyethane, or 1,1,1-triamino-2,2-dimethoxyethane.
Reduction Reactions: The major product is 1,1,1-tribromoethane.
Elimination Reactions: The major products are alkenes such as 1,1-dibromo-2-methoxyethene.
Aplicaciones Científicas De Investigación
1,1,1-Tribromo-2,2-dimethoxyethane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1-tribromo-2,2-dimethoxyethane involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The methoxy groups can stabilize intermediates during reactions, facilitating the formation of desired products. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the methoxy groups.
Comparación Con Compuestos Similares
1,1,2-Tribromoethane: Similar in structure but with different bromination pattern.
1,2-Dimethoxyethane: Lacks the bromine atoms, making it less reactive in certain reactions.
1,1,1-Tribromo-2,2,2-trichloroethane: Contains both bromine and chlorine atoms, leading to different reactivity and applications.
Uniqueness: 1,1,1-Tribromo-2,2-dimethoxyethane is unique due to its combination of bromine and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies.
Propiedades
Número CAS |
89089-34-9 |
|---|---|
Fórmula molecular |
C4H7Br3O2 |
Peso molecular |
326.81 g/mol |
Nombre IUPAC |
1,1,1-tribromo-2,2-dimethoxyethane |
InChI |
InChI=1S/C4H7Br3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 |
Clave InChI |
BDGVSDWVIJEDLO-UHFFFAOYSA-N |
SMILES canónico |
COC(C(Br)(Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


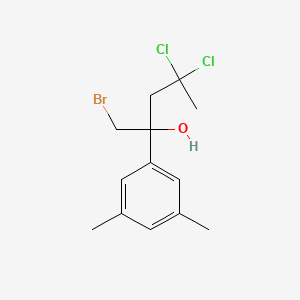
![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
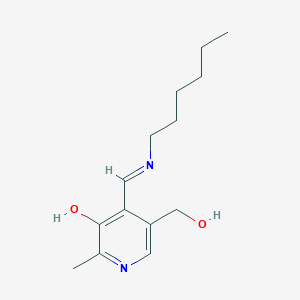
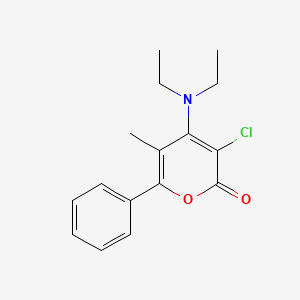
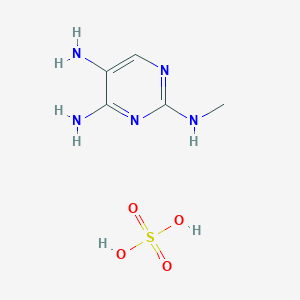
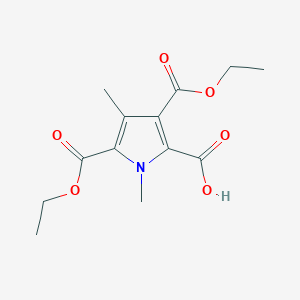
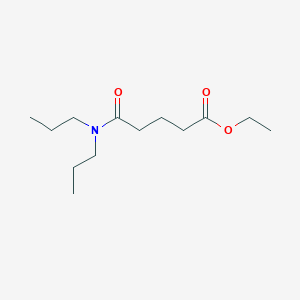
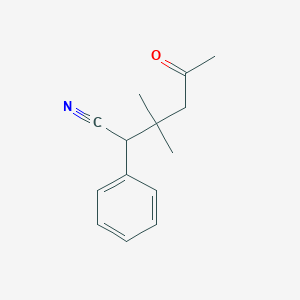
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)


![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
